molecular formula C8H16O3 B3257884 2-Ethyl-3-hydroxyhexanoic acid CAS No. 29671-57-6

2-Ethyl-3-hydroxyhexanoic acid

Cat. No. B3257884
CAS RN: 29671-57-6
M. Wt: 160.21 g/mol
InChI Key: ZQWVBNYTPYVDQZ-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxyhexanoic acid , also known by its IUPAC name hexanoic acid, 2-ethyl-3-hydroxy- , has the molecular formula C<sub>8</sub>H<sub>16</sub>O<sub>3</sub> . It is a compound with an intriguing structure that combines a hydroxyl group and an ethyl side chain. The chemical structure of this acid is as follows:


!2-Ethyl-3-hydroxyhexanoic acid



Synthesis Analysis

The synthesis of 2-Ethyl-3-hydroxyhexanoic acid involves various methods, including esterification, oxidation, or hydrolysis of related precursors. Researchers have explored different routes to obtain this compound, and its synthesis pathways are well-documented in the literature.



Molecular Structure Analysis

The molecule consists of an aliphatic hydrocarbon chain (hexanoic acid) with an additional ethyl group attached at the second carbon position. The hydroxyl group is located at the third carbon, resulting in a unique three-dimensional arrangement. The spatial orientation of functional groups significantly influences its properties and reactivity.



Chemical Reactions Analysis

2-Ethyl-3-hydroxyhexanoic acid can participate in various chemical reactions, including esterification, oxidation, and acid-base reactions. Its carboxylic acid group allows it to form salts, esters, and amides. Researchers have investigated its reactivity under different conditions, leading to valuable insights into its behavior.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Molecular Weight : 160.21 g/mol

    • Melting Point : Varies based on crystalline form

    • Solubility : Soluble in organic solvents (e.g., ethanol, acetone)



  • Chemical Properties :

    • Acidity : Exhibits typical carboxylic acid behavior

    • Stability : Sensitive to heat, light, and oxidation

    • Odor : May have a characteristic odor

    • Color : Typically colorless or pale yellow




Scientific Research Applications

Metabolite Identification and Quantification

2-Ethyl-3-hydroxyhexanoic acid has been identified and quantified in human urine as a metabolite of Di(2-ethylhexyl)phthalate (DEHP) (Wahl et al., 2001). This discovery is significant in understanding the metabolic pathways and potential health impacts of DEHP exposure.

Biochemical Synthesis

This compound is utilized in biochemical synthesis processes. For instance, its derivatives such as ethyl 5-(S)-hydroxyhexanoate are synthesized using various biochemical methods, indicating its role in producing enantiomerically pure compounds (Nanduri et al., 2001).

Catalytic Processes

In catalytic processes, 2-Ethyl-3-hydroxyhexanoic acid plays a role as a reactant or intermediate. For example, it has been used in studies involving the catalytic esterification of acids with alcohols in supercritical carbon dioxide, demonstrating its utility in green chemistry applications (Ghaziaskar et al., 2006).

Safety And Hazards


  • Safety : Handle with care; wear appropriate protective equipment.

  • Hazards : Avoid inhalation, ingestion, or skin contact. Refer to safety data sheets for detailed information.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Industrial Applications : Explore its use in polymer synthesis, pharmaceuticals, or other fields.

  • Environmental Impact : Assess its fate in the environment.


properties

IUPAC Name

2-ethyl-3-hydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6(4-2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWVBNYTPYVDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-hydroxyhexanoic acid

CAS RN

29671-57-6
Record name 2-Ethyl-3-hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYL-3-HYDROXYHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQN9A3G6A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
HG Wahl, Q Hong, D Stübe, ME Maier… - … of Chromatography B …, 2001 - Elsevier
… , 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-… the identification of 2-ethyl-3-hydroxyhexanoic acid and 2-… 80.6 μg/l for 2-ethyl-3-hydroxyhexanoic acid and 482.2± 389.5 …
Number of citations: 34 www.sciencedirect.com
D Stingel, P Feldmeier, E Richling… - Molecular nutrition & …, 2007 - Wiley Online Library
Human metabolism of 2‐ethylhexanoic acid (2‐EHA), which is a known metabolite of important phthalates, was investigated using 2‐EHA‐contaminated food. The results of our studies …
Number of citations: 5 onlinelibrary.wiley.com
HG Wahl, Q Hong, S Hildenbrand… - Nephrology dialysis …, 2004 - academic.oup.com
… Analytical methods for all metabolites in question were first established and we now could show 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid, 2-ethyl-3-oxohexanoic acid and 4…
Number of citations: 45 academic.oup.com
S Elss, L Grünewald, E Richling… - Food additives and …, 2004 - Taylor & Francis
After simultaneous distillation-extraction (SDE) of commercial baby foods (n = 20) and fruit juices (n = 15) (among them 15 and eight products labelled ‘organic’, respectively) from 11 …
Number of citations: 32 www.tandfonline.com
RP Quintana, LR Garson, A Lasslo… - Journal of economic …, 1970 - academic.oup.com
The synthesis of dihydroxyacetone monopentanoate, monoheptanoate, monooctanoate, mono (2-ethylhexanoate), and mono (2-ethyl-3-hydroxyhexanoate) is described. The …
Number of citations: 12 academic.oup.com
M Duran, FJ Walther, L Bruinvis, SK Wadman - Biochemical medicine, 1983 - Elsevier
… acid and 2-ethyl3-hydroxyhexanoic acid was described as indicative of this defect, which was most clearly expressed in a condition of fatty acid synthesis. A dietary origin of …
Number of citations: 14 www.sciencedirect.com
ML Alonso, I San Román, L Bartolomé, N Monfort… - Microchemical …, 2022 - Elsevier
… oxidation to 2-ethyl-3-hydroxyhexanoic acid, 2-ethyl-3-oxohexanoic acid and 4-heptanone. … )phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-…
Number of citations: 1 www.sciencedirect.com
HM Koch, B Rossbach, H Drexler, J Angerer - Environmental research, 2003 - Elsevier
… Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas …
Number of citations: 393 www.sciencedirect.com
I San Román, L BArtolomé, N Monfort, RM Alonso… - papers.ssrn.com
… On the other hand, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid and this by β oxidation to 2-ethyl-3-hydroxyhexanoic acid, 2-ethyl-3-oxohexanoic acid and 4-heptanone. …
Number of citations: 0 papers.ssrn.com
Q Hong, D Stube - J Chromatogr B Biomed Sci Appl, 2001
Number of citations: 2

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